Afabicin

Description

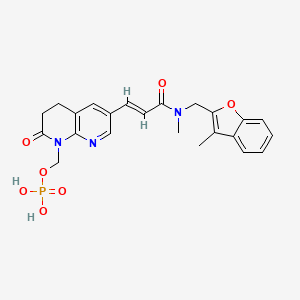

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

[6-[(E)-3-[methyl-[(3-methyl-1-benzofuran-2-yl)methyl]amino]-3-oxoprop-1-enyl]-2-oxo-3,4-dihydro-1,8-naphthyridin-1-yl]methyl dihydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H24N3O7P/c1-15-18-5-3-4-6-19(18)33-20(15)13-25(2)21(27)9-7-16-11-17-8-10-22(28)26(23(17)24-12-16)14-32-34(29,30)31/h3-7,9,11-12H,8,10,13-14H2,1-2H3,(H2,29,30,31)/b9-7+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFYMDQMXVPJNTH-VQHVLOKHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(OC2=CC=CC=C12)CN(C)C(=O)C=CC3=CC4=C(N=C3)N(C(=O)CC4)COP(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(OC2=CC=CC=C12)CN(C)C(=O)/C=C/C3=CC4=C(N=C3)N(C(=O)CC4)COP(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H24N3O7P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

485.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1518800-35-5 | |

| Record name | Afabicin [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1518800355 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Afabicin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB15268 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | AFABICIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DMM8663H2R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Afabicin's Precision Strike: A Technical Guide to the Inhibition of Staphylococcal FabI

For Immediate Release

LAUSANNE, SWITZERLAND – November 7, 2025 – This technical guide provides an in-depth analysis of the mechanism of action of afabicin, a first-in-class antibiotic, on its molecular target, the enoyl-acyl carrier protein reductase (FabI) of Staphylococcus aureus. This document is intended for researchers, scientists, and drug development professionals engaged in the fields of infectious diseases and antimicrobial resistance.

Executive Summary

This compound is a novel antibiotic with potent and specific activity against Staphylococcus species, including methicillin-resistant Staphylococcus aureus (MRSA). It is a prodrug that is converted in vivo to its active moiety, this compound desphosphono.[1][2] This active form selectively inhibits the staphylococcal FabI enzyme, a critical component of the bacterial type II fatty acid synthesis (FASII) pathway.[3] The inhibition of FabI disrupts the production of essential fatty acids, leading to bacterial growth inhibition and cell death. This targeted mechanism of action results in a narrow spectrum of activity, preserving the host's microbiome.[4] Clinical trials have demonstrated this compound's efficacy and safety in treating acute bacterial skin and skin structure infections (ABSSSI) caused by staphylococci.[5][6]

Mechanism of Action: From Prodrug to Potent Inhibitor

This compound's journey to its target begins with its systemic administration as a prodrug, this compound (Debio 1450).[2] Following administration, it undergoes rapid conversion to its active form, this compound desphosphono (Debio 1452), through the cleavage of a phosphate group.[7] This activation step is crucial for its therapeutic effect.

The active this compound desphosphono then targets the FabI enzyme within the staphylococcal cytoplasm. FabI catalyzes the final, rate-limiting step in the elongation cycle of fatty acid biosynthesis: the NADH-dependent reduction of a trans-2-enoyl-acyl carrier protein (enoyl-ACP) to an acyl-ACP.[8] By inhibiting this crucial step, this compound desphosphono effectively halts the production of fatty acids necessary for bacterial membrane synthesis and other vital cellular processes.

Quantitative Analysis of this compound's Activity

The potency of this compound desphosphono has been quantified through various in vitro assays, demonstrating its strong inhibitory effect on S. aureus FabI and its potent antibacterial activity.

Enzyme Inhibition

Biochemical characterization of the inhibition of S. aureus FabI by this compound desphosphono has determined its inhibition constant (Ki).

| Compound | Target Enzyme | Ki (nM) | Reference |

| This compound Desphosphono (Debio 1452) | S. aureus FabI | 12.8 ± 0.5 | [8] |

Antibacterial Activity

The minimum inhibitory concentration (MIC) values of this compound desphosphono have been determined against a large number of clinical isolates of S. aureus, including both methicillin-susceptible (S. aureus) and methicillin-resistant (S. aureus) strains.

| Organism | Strain Type | MIC50 (µg/mL) | MIC90 (µg/mL) | Reference(s) |

| S. aureus | MSSA | 0.004 - 0.008 | ≤0.015 - 0.016 | [9][10] |

| S. aureus | MRSA | 0.004 - 0.008 | ≤0.015 - 0.016 | [9][10] |

| S. aureus | All Strains | 0.004 | 0.016 | [10] |

| S. aureus | HA-MRSA | 0.004 | - | [8] |

| S. aureus | CA-MRSA | 0.03 | - | [8] |

Note: MIC values can vary slightly based on the collection of clinical isolates and testing methodologies.

Experimental Protocols

The determination of this compound's mechanism of action relies on a series of well-established experimental protocols.

FabI Enzyme Inhibition Assay

This assay measures the ability of a compound to inhibit the enzymatic activity of purified FabI.

Objective: To determine the concentration of the inhibitor required to reduce the enzyme's activity by half (IC50) and to calculate the inhibition constant (Ki).

General Protocol:

-

Protein Expression and Purification: The gene encoding S. aureus FabI is cloned and expressed in a suitable host (e.g., E. coli). The recombinant FabI protein is then purified to homogeneity.

-

Assay Components:

-

Purified S. aureus FabI enzyme.

-

Substrate: Crotonyl-ACP or a suitable surrogate such as crotonyl-CoA.

-

Cofactor: NADH.

-

Test compound (this compound desphosphono) at various concentrations.

-

Assay buffer (e.g., Tris-HCl with necessary co-factors).

-

-

Assay Procedure:

-

The reaction is initiated by adding the enzyme to a mixture containing the buffer, NADH, and the test compound.

-

The consumption of NADH is monitored by measuring the decrease in absorbance at 340 nm over time using a spectrophotometer.

-

The initial velocity of the reaction is calculated for each inhibitor concentration.

-

-

Data Analysis:

-

The IC50 value is determined by plotting the percentage of enzyme inhibition against the logarithm of the inhibitor concentration.

-

The Ki value is determined by performing the assay with varying concentrations of both the substrate and the inhibitor and fitting the data to appropriate enzyme kinetic models (e.g., Michaelis-Menten with competitive, non-competitive, or uncompetitive inhibition models).[8]

-

Fatty Acid Synthesis Inhibition Assay

This whole-cell assay confirms that the antibiotic's mode of action involves the inhibition of fatty acid synthesis.

Objective: To measure the effect of the test compound on the incorporation of a radiolabeled precursor into cellular fatty acids.

General Protocol:

-

Bacterial Culture: S. aureus is grown to the mid-logarithmic phase.

-

Labeling: A radiolabeled precursor, such as [¹⁴C]-acetate, is added to the bacterial culture in the presence and absence of the test compound (this compound desphosphono) at various concentrations.

-

Incubation: The cultures are incubated to allow for the incorporation of the radiolabel into newly synthesized fatty acids.

-

Lipid Extraction: The bacterial cells are harvested, and total lipids are extracted using organic solvents.

-

Quantification: The amount of radioactivity incorporated into the lipid fraction is measured using a scintillation counter.

-

Data Analysis: The inhibition of fatty acid synthesis is calculated by comparing the radioactivity in the treated samples to that in the untreated control.[8]

Conclusion

This compound represents a significant advancement in the fight against staphylococcal infections. Its novel mechanism of action, centered on the targeted inhibition of the essential FabI enzyme, provides a potent and selective therapeutic option. The data presented in this technical guide underscore the robust scientific foundation for this compound's clinical development and its promise as a valuable tool for clinicians. Further research into the nuances of its interaction with FabI and potential resistance mechanisms will continue to be a priority in the ongoing effort to combat antimicrobial resistance.

References

- 1. This compound, a First-in-Class Antistaphylococcal Antibiotic, in the Treatment of Acute Bacterial Skin and Skin Structure Infections: Clinical Noninferiority to Vancomycin/Linezolid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. This compound (Debio 1450) - Debiopharm [debiopharm.com]

- 4. Evaluation of the microbiota-sparing properties of the anti-staphylococcal antibiotic this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 5. journals.asm.org [journals.asm.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Portico [access.portico.org]

- 9. This compound, a First-in-Class Antistaphylococcal Antibiotic, in the Treatment of Acute Bacterial Skin and Skin Structure Infections: Clinical Noninferiority to Vancomycin/Linezolid - PMC [pmc.ncbi.nlm.nih.gov]

- 10. debiopharm.com [debiopharm.com]

An In-Depth Technical Guide to Afabicin and its Active Metabolite, Afabicin Desphosphono

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Afabicin (formerly Debio 1450) is a first-in-class antibiotic prodrug that is rapidly converted in vivo to its active moiety, this compound desphosphono (formerly Debio 1452). This active metabolite selectively targets and inhibits the staphylococcal enoyl-acyl carrier protein reductase (FabI), a critical enzyme in the bacterial fatty acid synthesis II (FASII) pathway. This targeted mechanism of action confers a narrow spectrum of activity, primarily against Staphylococcus species, including methicillin-resistant Staphylococcus aureus (MRSA). Clinical development has focused on treating acute bacterial skin and skin structure infections (ABSSSI) and bone and joint infections (BJI). This guide provides a comprehensive overview of the mechanism of action, preclinical data, clinical findings, and key experimental methodologies related to this compound and its active desphosphono metabolite.

Mechanism of Action: Targeting Staphylococcal Fatty Acid Synthesis

This compound desphosphono exerts its bactericidal activity by inhibiting the FabI enzyme, which is essential for the elongation of fatty acid chains in staphylococci.[1][2] The FASII pathway is distinct from the type I fatty acid synthesis (FASI) pathway found in mammals, providing a selective target for antimicrobial therapy.[3]

The inhibition of FabI disrupts the production of essential fatty acids required for bacterial cell membrane biosynthesis, leading to bacterial cell death.[3][4] This targeted action against a highly conserved staphylococcal enzyme results in potent activity against this genus while sparing the host's microbiome.[2]

In Vitro and In Vivo Non-Clinical Studies

In Vitro Potency

This compound desphosphono demonstrates potent in vitro activity against a wide range of S. aureus isolates, including those resistant to other classes of antibiotics.

| Organism | Number of Isolates | MIC50 (µg/mL) | MIC90 (µg/mL) | Reference |

| Methicillin-Susceptible S. aureus (MSSA) | Baseline Isolates from NCT02426918 | 0.008 | ≤0.015 | [1] |

| Methicillin-Resistant S. aureus (MRSA) | Baseline Isolates from NCT02426918 | 0.008 | ≤0.015 | [1] |

| S. aureus (Overall) | 872 | Not Reported | 0.015 | [5] |

Table 1: In Vitro Activity of this compound Desphosphono against Staphylococcus aureus

Pharmacokinetics and Tissue Distribution

Following intravenous or oral administration, the prodrug this compound is rapidly converted to its active metabolite, this compound desphosphono.[1] Phase 1 studies in healthy volunteers have indicated a time to maximum concentration (Tmax) for this compound desphosphono of 2 to 4 hours post-dose.[1]

A study in patients undergoing elective hip replacement surgery demonstrated good penetration of this compound desphosphono into bone and surrounding tissues.[6]

| Tissue | Mean AUCtissue/AUCplasma Ratio | Reference |

| Cortical Bone | 0.21 | [6] |

| Cancellous Bone | 0.40 | [6] |

| Bone Marrow | 0.32 | [6] |

| Soft Tissue | 0.35 | [6] |

| Synovial Fluid | 0.61 | [6] |

Table 2: Tissue Penetration of this compound Desphosphono

Clinical Development

This compound has been evaluated in Phase 2 clinical trials for the treatment of ABSSSI and BJI.

Acute Bacterial Skin and Skin Structure Infections (ABSSSI)

A Phase 2, randomized, double-blind, non-inferiority trial (NCT02426918) compared two dosing regimens of this compound with vancomycin/linezolid in 330 patients with ABSSSI caused by staphylococci.[1][2]

| Treatment Group | Dosing Regimen (IV followed by Oral) | Early Clinical Response at 48-72h (mITT Population) | Non-inferiority vs. Vancomycin/Linezolid (95% CI) | Reference |

| Low-Dose (LD) this compound | 80 mg IV BID / 120 mg PO BID | 94.6% | -3.5% (-10.8% to 3.9%) | [1] |

| High-Dose (HD) this compound | 160 mg IV BID / 240 mg PO BID | 90.1% | 1.0% (-7.3% to 9.2%) | [1] |

| Vancomycin/Linezolid | 1g or 15mg/kg IV BID / 600 mg PO BID | 91.1% | - | [1] |

Table 3: Efficacy Results from the Phase 2 ABSSSI Trial (NCT02426918)

Both this compound dosing regimens were well-tolerated. The most common treatment-emergent adverse events were headache and nausea.[1]

| Adverse Event | LD this compound (n=110) | HD this compound (n=107) | Vancomycin/Linezolid (n=107) | Reference |

| Any TEAE | 40.9% | 45.8% | 43.0% | [1] |

| Headache | 9.1% | 16.8% | 10.3% | [1] |

| Nausea | 6.4% | 8.4% | 12.1% | [1] |

| Diarrhea | 4.5% | 3.7% | 7.5% | [1] |

Table 4: Common Treatment-Emergent Adverse Events (TEAEs) in the Phase 2 ABSSSI Trial

Bone and Joint Infections (BJI)

A Phase 2, open-label, active-controlled trial (NCT03723551) is evaluating the safety, tolerability, and efficacy of this compound in patients with BJI due to Staphylococcus.[7][8] Initial results from a cohort treated for 2-3 weeks showed a clinical response rate and safety profile for this compound that was comparable to the standard of care.[9] Further results from this ongoing study are anticipated.[10]

References

- 1. This compound, a First-in-Class Antistaphylococcal Antibiotic, in the Treatment of Acute Bacterial Skin and Skin Structure Infections: Clinical Noninferiority to Vancomycin/Linezolid - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound (Debio 1450) - Debiopharm [debiopharm.com]

- 3. Killing of Staphylococcus aureus persisters by a multitarget natural product chrysomycin A - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Structural and enzymatic analyses reveal the binding mode of a novel series of Francisella tularensis enoyl reductase (FabI) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. P-1229. Assessment of Pharmacokinetic-Pharmacodynamic (PK-PD) Target Attainment for the Anti-Staphylococcal Antibiotic this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Bone and Joint Tissue Penetration of the Staphylococcus-Selective Antibiotic this compound in Patients Undergoing Elective Hip Replacement Surgery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. ClinicalTrials.gov [clinicaltrials.gov]

- 8. Debiopharm International SA Initiates a Clinical Trial Phase II of this compound [debiopharm.com]

- 9. academic.oup.com [academic.oup.com]

- 10. Debiopharm to Showcase Research Results of Their First-in-class Anti-staphylococcal Program at IDWeek 2024 in Los Angeles - BioSpace [biospace.com]

An In-depth Technical Guide to the Chemical Structure and Synthesis of Afabicin

For Researchers, Scientists, and Drug Development Professionals

Abstract

Afabicin (formerly Debio 1450, AFN-1720) is a first-in-class, narrow-spectrum antibiotic specifically targeting Staphylococcus species, including methicillin-resistant Staphylococcus aureus (MRSA).[1][2] It functions as a prodrug, which, upon administration, is converted to its active form, this compound desphosphono (Debio 1452 or AFN-1252).[3] The active metabolite inhibits the bacterial enzyme enoyl-acyl carrier protein reductase (FabI), a critical component of the type II fatty acid synthesis (FAS-II) pathway, which is essential for bacterial cell membrane integrity.[4][5][6] This document provides a detailed overview of the chemical structure of this compound, a proposed synthetic pathway based on established chemical principles, and its mechanism of action.

Chemical Structure and Properties

This compound is a phosphate prodrug designed to improve the solubility and pharmacokinetic properties of the active compound.[2] Its chemical structure is characterized by a 1,8-naphthyridinone core linked to a 3-methylbenzofuran moiety via an acrylamide linker. The phosphate group is attached to the naphthyridinone core through a hydroxymethyl group.

| Property | Value | Reference(s) |

| IUPAC Name | (E)-(6-(3-(methyl((3-methylbenzofuran-2-yl)methyl)amino)-3-oxoprop-1-en-1-yl)-2-oxo-3,4-dihydro-1,8-naphthyridin-1(2H)-yl)methyl dihydrogen phosphate | [3] |

| Chemical Formula | C23H24N3O7P | [3] |

| Molecular Weight | 485.43 g/mol | [3] |

| CAS Number | 1518800-35-5 | [3] |

| SMILES | CC1=C(OC2=CC=CC=C12)CN(C)C(=O)/C=C/C3=CC4=C(N=C3)N(C(=O)CC4)COP(=O)(O)O | [3] |

Proposed Synthesis of this compound

While a detailed, step-by-step experimental protocol for the industrial synthesis of this compound is not publicly available, a plausible synthetic route can be devised based on the synthesis of its core structural components: the 1,8-naphthyridinone scaffold and the 3-methylbenzofuran-2-yl)methanamine side chain, followed by their coupling and subsequent phosphorylation.

Synthesis of the 1,8-Naphthyridinone Core

The 1,8-naphthyridinone core can be synthesized through various methods, with the Friedländer annulation being a common and effective approach.[7][8] This reaction typically involves the condensation of a 2-aminonicotinaldehyde or a related derivative with a compound containing an activated methylene group.

A generalized experimental protocol for a similar transformation is as follows:

Protocol: Friedländer Annulation for 1,8-Naphthyridinone Synthesis

-

Reaction Setup: A mixture of 2-aminonicotinaldehyde (1 equivalent) and an active methylene compound (e.g., a β-keto ester or malonate derivative, 1.1 equivalents) is dissolved in a suitable solvent such as ethanol or water.[8]

-

Catalyst Addition: A catalytic amount of a base (e.g., piperidine, potassium hydroxide) or an acid (e.g., p-toluenesulfonic acid) is added to the reaction mixture.

-

Reaction Conditions: The mixture is heated to reflux for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature, and the precipitated product is collected by filtration. The crude product is then purified by recrystallization from an appropriate solvent to yield the desired 1,8-naphthyridinone derivative.

Synthesis of the 3-Methylbenzofuran Side Chain

The synthesis of the N-methyl-1-(3-methylbenzofuran-2-yl)methanamine side chain can be achieved through a multi-step process starting from a substituted salicylaldehyde or a related precursor.[9][10][11][12]

Protocol: Synthesis of N-methyl-1-(3-methylbenzofuran-2-yl)methanamine

-

Benzofuran Formation: A common method for constructing the benzofuran ring is the Perkin rearrangement or a related cyclization reaction. For instance, reacting a salicylaldehyde derivative with an α-halo ketone in the presence of a base can yield the benzofuran core.[12]

-

Functional Group Introduction: The 2-position of the benzofuran can be functionalized to introduce a methylamine group. This could involve Vilsmeier-Haack formylation to introduce a formyl group, followed by reductive amination with methylamine.[10]

-

Purification: Each intermediate and the final product would be purified using standard techniques such as column chromatography or distillation.

Coupling and Final Modification

The final steps in the synthesis of this compound would involve coupling the 1,8-naphthyridinone core with the benzofuran side chain and subsequent phosphorylation.

Protocol: Amide Coupling and Phosphorylation

-

Amide Bond Formation: The 1,8-naphthyridinone intermediate, functionalized with a carboxylic acid or its activated derivative at the appropriate position, is coupled with the synthesized N-methyl-1-(3-methylbenzofuran-2-yl)methanamine. Standard peptide coupling reagents such as DCC (N,N'-dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of an activating agent like HOBt (hydroxybenzotriazole) can be employed.

-

Introduction of the Hydroxymethyl Group: A hydroxymethyl group is introduced at the N1 position of the naphthyridinone ring, for example, by reaction with formaldehyde or a suitable equivalent.

-

Phosphorylation: The final step is the phosphorylation of the hydroxymethyl group. This can be achieved using a phosphorylating agent like phosphorus oxychloride (POCl3) or a phosphoramidite reagent, followed by hydrolysis to yield the dihydrogen phosphate ester.

-

Final Purification: The final product, this compound, would be purified by techniques such as preparative high-performance liquid chromatography (HPLC) to ensure high purity.

Mechanism of Action

This compound is a prodrug that is intracellularly converted to its active form, this compound desphosphono, by host phosphatases.[5] The active metabolite then targets and inhibits the bacterial enzyme enoyl-acyl carrier protein reductase (FabI).[4][6] FabI is a key enzyme in the bacterial fatty acid synthesis (FAS-II) pathway, responsible for catalyzing the final, rate-limiting step in the elongation cycle of fatty acid chains.[13][14] By inhibiting FabI, this compound desphosphono disrupts the synthesis of essential fatty acids required for the construction and maintenance of the bacterial cell membrane, ultimately leading to bacterial cell death.[6] The specificity of this compound for Staphylococcus species is attributed to the unique characteristics of the staphylococcal FabI enzyme.[5]

References

- 1. This compound, a First-in-Class Antistaphylococcal Antibiotic, in the Treatment of Acute Bacterial Skin and Skin Structure Infections: Clinical Noninferiority to Vancomycin/Linezolid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. This compound (Debio 1450) - Debiopharm [debiopharm.com]

- 5. contagionlive.com [contagionlive.com]

- 6. What are FabI inhibitors and how do they work? [synapse.patsnap.com]

- 7. 1,8-Naphthyridine synthesis [organic-chemistry.org]

- 8. A mild synthesis of substituted 1,8-naphthyridines - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. Studies on the Synthesis Reactivity of Novel Benzofuran-2-yl-[3-Methyl-3-Phenylcyclobutyl] Methanones and their Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Development of 3-methyl/3-(morpholinomethyl)benzofuran derivatives as novel antitumor agents towards non-small cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. New Derivatives of 1-(3-Methyl-1-Benzofuran-2-yl)Ethan-1-one: Synthesis and Preliminary Studies of Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Selective synthesis of 3-formylbenzofuran and 3-acylbenzofuran using a chalcone rearrangement strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Resistance Mechanisms and the Future of Bacterial Enoyl-Acyl Carrier Protein Reductase (FabI) Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

The Discovery and Development of FabI Inhibitors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The rise of antibiotic-resistant bacteria poses a significant threat to global health, necessitating the discovery and development of novel antibacterial agents with new mechanisms of action. One promising target is the bacterial fatty acid synthesis (FAS-II) pathway, which is essential for building bacterial cell membranes and is distinct from the mammalian fatty acid synthesis (FAS-I) system.[1] Within this pathway, the enoyl-acyl carrier protein (ACP) reductase, known as FabI, catalyzes the final and rate-limiting step in the elongation cycle of fatty acid synthesis.[2][3] Its inhibition leads to the disruption of bacterial cell membrane integrity and ultimately cell death.[4] This technical guide provides an in-depth overview of the discovery and development of FabI inhibitors, focusing on key compound classes, experimental methodologies, and the logical progression from target identification to potential clinical candidates.

The Role of FabI in Bacterial Fatty Acid Synthesis

The bacterial FAS-II pathway is a multi-enzyme system responsible for the synthesis of saturated fatty acids. FabI, an NADH/NADPH-dependent oxidoreductase, plays a crucial role in this process by catalyzing the reduction of a double bond in the growing acyl chain attached to an acyl carrier protein (ACP). The inhibition of FabI disrupts the entire FAS-II pathway, leading to a depletion of essential fatty acids necessary for bacterial survival.[5]

Key Classes of FabI Inhibitors

Several classes of compounds have been identified and developed as inhibitors of FabI.

-

Triclosan and its Analogs: Triclosan is a broad-spectrum antimicrobial agent that has been widely used in consumer products.[5][6] It acts as a potent inhibitor of FabI.[5][6] However, the emergence of resistance, often through mutations in the fabI gene, has limited its therapeutic potential.[7]

-

Isoniazid: A cornerstone in the treatment of tuberculosis, isoniazid is a prodrug that, once activated by the mycobacterial catalase-peroxidase enzyme KatG, forms an adduct with NAD+ that inhibits InhA, the FabI homolog in Mycobacterium tuberculosis.[8][9] Resistance to isoniazid can arise from mutations in either katG or inhA.[10]

-

Benzimidazoles: This class of compounds has shown promising inhibitory activity against FabI from various bacteria, including Francisella tularensis and Staphylococcus aureus.[11][12] Structure-activity relationship (SAR) studies have been conducted to optimize their potency and antibacterial spectrum.[11][13]

-

Diphenyl Ethers: Structure-based drug design has led to the development of diphenyl ether inhibitors with nanomolar activity against FabI.[9] These compounds are often slow-onset inhibitors, which can lead to an increased residence time on the enzyme.[9][14]

-

Modern Synthetic Inhibitors:

-

Debio 1452 (Afabicin): This is a potent and selective inhibitor of S. aureus FabI.[15][16] Its prodrug, Debio 1450 (this compound), has undergone clinical development for the treatment of staphylococcal infections.[2][3] It exhibits impressive activity against both methicillin-susceptible S. aureus (MSSA) and methicillin-resistant S. aureus (MRSA).[16][17]

-

Fabimycin: A more recent discovery, fabimycin is a FabI inhibitor with potent activity against challenging Gram-negative pathogens, including Escherichia coli, Klebsiella pneumoniae, and Acinetobacter baumannii.[2][18][19] This represents a significant advancement, as many previous FabI inhibitors lacked strong Gram-negative activity.[2]

-

Quantitative Data on FabI Inhibitors

The following tables summarize the in vitro activity of key FabI inhibitors.

Table 1: Enzyme Inhibition Data (IC50)

| Compound | Target Enzyme | IC50 (nM) | Reference(s) |

| Triclosan | E. coli FabI | 2,000 | [5][20] |

| Triclosan | E. coli FabI (G93V mutant) | 10,000 | [5][7][20] |

| Triclosan | P. aeruginosa FabI | 7,000 | [6] |

| MUT056399 | S. aureus FabI | 12 | [21] |

| MUT056399 | E. coli FabI | 58 | [21] |

| SB633857 | S. aureus FabI | 52 | [22] |

| SB627696 | S. aureus FabI | 64 | [22] |

| SB663042 | S. aureus FabI | <3 | [22] |

| Isoniazid | M. tuberculosis InhA | 1,560 | [23] |

| NITD-529 | M. tuberculosis InhA | 9,600 | [8] |

| NITD-564 | M. tuberculosis InhA | 590 | [8] |

| GSK138 | M. tuberculosis InhA | 40 | [10] |

| Fabimycin | A. baumannii FabI | <10 | [2] |

| Fabimycin | E. coli FabI | <10 | [2] |

Table 2: Antibacterial Activity Data (MIC)

| Compound | Organism | MIC (µg/mL) | Reference(s) |

| Debio 1452 (this compound) | |||

| S. aureus (MSSA) | MIC50: 0.004 | [16] | |

| S. aureus (MRSA) | MIC90: 0.008-0.03 | [16] | |

| Coagulase-negative Staphylococci | MIC50/90: 0.015/0.12 | [16] | |

| AFN-1252 | |||

| S. aureus (diverse clinical isolates) | MIC90: ≤0.015 | [24] | |

| S. aureus (MSSA & MRSA) | 0.004 - 0.008 | [17] | |

| Fabimycin | |||

| S. aureus | 0.004 | [19] | |

| E. coli MG1655 | 2 | [2][19] | |

| K. pneumoniae (clinical isolates) | MIC90: 4 | [2][18] | |

| A. baumannii (clinical isolates) | MIC90: 8 | [2][18] | |

| MUT056399 | |||

| S. aureus (MSSA, MRSA, linezolid-resistant) | MIC90: 0.03-0.12 | [21] | |

| Coagulase-negative Staphylococci | MIC90: 0.12-4 | [21] |

Experimental Protocols

FabI Enzyme Inhibition Assay

A common method to determine the inhibitory activity of compounds against FabI is a spectrophotometric or fluorometric assay that monitors the consumption of NADH.

Principle: The FabI-catalyzed reduction of a trans-2-enoyl-ACP substrate is dependent on the cofactor NADH (or NADPH). The oxidation of NADH to NAD+ results in a decrease in absorbance at 340 nm or a decrease in fluorescence.

Typical Protocol:

-

Reagents and Buffers:

-

Assay Buffer: e.g., 100 mM Tris-HCl (pH 7.2), 100 mM ammonium acetate, 0.05% Pluronic F-68.

-

Enzyme: Purified recombinant FabI protein.

-

Substrate: Crotonyl-CoA or crotonyl-ACP.

-

Cofactor: NADH.

-

Test Compounds: Dissolved in a suitable solvent (e.g., DMSO).

-

-

Assay Procedure:

-

The assay is typically performed in a 96- or 384-well plate format.

-

A reaction mixture is prepared containing the assay buffer, substrate, and cofactor.

-

The test compound at various concentrations is added to the wells.

-

The reaction is initiated by the addition of the FabI enzyme.

-

The decrease in NADH absorbance at 340 nm or fluorescence (excitation ~340 nm, emission ~460 nm) is monitored over time at a constant temperature (e.g., 30°C).[1][3]

-

Initial reaction velocities are calculated from the progress curves.

-

-

Data Analysis:

-

The percent inhibition for each compound concentration is calculated relative to a no-inhibitor control.

-

The IC50 value, the concentration of the inhibitor that causes 50% inhibition of enzyme activity, is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable dose-response curve.

-

Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. Broth microdilution is a standard method for determining MIC values.[25][26]

Principle: A standardized inoculum of bacteria is exposed to serial dilutions of an antimicrobial agent in a liquid growth medium. After incubation, the presence or absence of visible growth is determined.

Typical Protocol (Broth Microdilution):

-

Materials:

-

96-well microtiter plates.

-

Bacterial culture in the logarithmic growth phase.

-

Appropriate broth medium (e.g., Mueller-Hinton Broth).

-

Test compounds.

-

-

Procedure:

-

Serial two-fold dilutions of the test compound are prepared in the broth medium directly in the wells of the microtiter plate.[27][28]

-

A standardized bacterial inoculum (e.g., 5 x 105 CFU/mL) is added to each well.

-

Positive (no drug) and negative (no bacteria) controls are included on each plate.

-

The plates are incubated at a suitable temperature (e.g., 37°C) for 16-20 hours.[25]

-

-

Reading the Results:

-

The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth) in the well.[27] This can be assessed visually or with a plate reader.

-

Discovery and Development Workflow

The path from identifying a potential FabI inhibitor to a clinical candidate typically follows a structured workflow.

Conclusion

FabI remains a compelling and validated target for the development of new antibacterial agents, particularly for combating resistant pathogens like MRSA. The discovery of inhibitors has evolved from broad-spectrum compounds like triclosan to highly specific and potent molecules such as Debio 1452 and the promising Gram-negative-active fabimycin. The continued exploration of novel scaffolds, guided by structure-based design and a deeper understanding of bacterial physiology, holds the potential to deliver the next generation of antibiotics to address the growing challenge of antimicrobial resistance.

References

- 1. Discovery of a Novel and Potent Class of FabI-Directed Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. An Iterative Approach Guides Discovery of the FabI Inhibitor Fabimycin, a Late-Stage Antibiotic Candidate with In Vivo Efficacy against Drug-Resistant Gram-Negative Infections - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Structural and enzymatic analyses reveal the binding mode of a novel series of Francisella tularensis enoyl reductase (FabI) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. medchemexpress.com [medchemexpress.com]

- 6. journals.asm.org [journals.asm.org]

- 7. researchgate.net [researchgate.net]

- 8. Direct inhibitors of InhA active against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Inhibitors of FabI, an enzyme drug target in the bacterial fatty acid biosynthesis pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Contribution of direct InhA inhibitors to novel drug regimens in a mouse model of tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Benzimidazole-based FabI inhibitors: A promising novel scaffold for anti-staphylococcal drug development - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Synthesis and SARs of benzimidazoles: insights into antimicrobial innovation (2018–2024) - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Slow-Onset Inhibition of the FabI Enoyl Reductase from Francisella Tularensis: Residence Time and In Vivo Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 15. debiopharm.com [debiopharm.com]

- 16. Activity of Debio1452, a FabI inhibitor with potent activity against Staphylococcus aureus and coagulase-negative Staphylococcus spp., including multidrug-resistant strains - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Pharmacokinetics, pharmacodynamics and efficacy of novel FabI inhibitor AFN-1252 against MSSA and MRSA in the murine thigh infection model - PMC [pmc.ncbi.nlm.nih.gov]

- 18. pubs.acs.org [pubs.acs.org]

- 19. medchemexpress.com [medchemexpress.com]

- 20. medchemexpress.com [medchemexpress.com]

- 21. The MUT056399 Inhibitor of FabI Is a New Antistaphylococcal Compound - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Defining and Combating the Mechanisms of Triclosan Resistance in Clinical Isolates of Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. In vitro activity (MICs and rate of kill) of AFN-1252, a novel FabI inhibitor, in the presence of serum and in combination with other antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]

- 27. bio.libretexts.org [bio.libretexts.org]

- 28. google.com [google.com]

In Vitro Efficacy of Afabicin Against Methicillin-Resistant Staphylococcus aureus (MRSA) Strains: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro activity of Afabicin (formerly Debio 1450) against Methicillin-Resistant Staphylococcus aureus (MRSA). This compound is a first-in-class antibiotic, a prodrug of this compound desphosphono (formerly Debio 1452), which exhibits potent and specific activity against Staphylococcus species, including multi-drug resistant strains.[1][2] This document details its mechanism of action, summarizes key quantitative data from in vitro studies, and outlines the experimental protocols utilized in these assessments.

Mechanism of Action

This compound's active moiety, this compound desphosphono, targets and inhibits the enoyl-acyl carrier protein reductase (FabI), a critical enzyme in the bacterial fatty acid synthesis II (FASII) pathway.[3][4][5] This pathway is essential for the production of fatty acids required for bacterial cell membrane integrity and other vital functions. The inhibition of FabI disrupts this process, leading to bacterial growth inhibition and cell death.[4][5] The specificity of this compound for the staphylococcal FabI enzyme contributes to its narrow-spectrum activity, minimizing impact on the broader human microbiota.[3][4]

Caption: Mechanism of action of this compound.

Quantitative Data: In Vitro Susceptibility of MRSA to this compound

The in vitro potency of this compound's active form, this compound desphosphono, has been evaluated against a large number of clinical MRSA isolates. The following tables summarize the Minimum Inhibitory Concentration (MIC) data, demonstrating the potent activity of this compound against these challenging pathogens.

Table 1: MIC Values of this compound desphosphono against S. aureus Strains

| Study Reference | Number of Isolates | MIC Range (mg/L) | MIC₅₀ (mg/L) | MIC₉₀ (mg/L) |

| Debiopharm (2024)[6] | 872 S. aureus (including MSSA & MRSA) | 0.002–0.25 | 0.004 | 0.016 |

| Wittke F, et al. (2020)[1][2] | MRSA isolates from a clinical trial | Not Specified | 0.008 | ≤0.015 |

| TargetMol[7] | S. aureus (including MRSA) | 0.004–0.06 | 0.004 | 0.008 |

Experimental Protocols

Detailed and standardized methodologies are crucial for the accurate assessment of antimicrobial activity. The following sections describe the key in vitro experimental protocols used to characterize the activity of this compound against MRSA.

Minimum Inhibitory Concentration (MIC) Determination

The MIC of this compound desphosphono is determined using standardized broth microdilution methods as recommended by the Clinical and Laboratory Standards Institute (CLSI) guideline M07.[6][8]

Protocol: Broth Microdilution MIC Assay

-

Inoculum Preparation:

-

MRSA isolates are cultured on an appropriate agar medium (e.g., Tryptic Soy Agar) for 18-24 hours.

-

Several colonies are suspended in a sterile saline or broth to match the turbidity of a 0.5 McFarland standard.

-

This suspension is further diluted in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a final inoculum density of approximately 5 x 10⁵ colony-forming units (CFU)/mL in the test wells.

-

-

Drug Dilution:

-

A serial two-fold dilution of this compound desphosphono is prepared in CAMHB in a 96-well microtiter plate.

-

-

Inoculation and Incubation:

-

Each well of the microtiter plate is inoculated with the prepared bacterial suspension.

-

The plates are incubated at 35-37°C for 16-20 hours in ambient air.

-

-

MIC Reading:

-

The MIC is determined as the lowest concentration of the drug that completely inhibits visible bacterial growth.

-

References

- 1. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]

- 2. In vitro evaluation of the potential for resistance development to ceragenin CSA-13 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. standards.globalspec.com [standards.globalspec.com]

- 4. researchgate.net [researchgate.net]

- 5. This compound (Debio 1450) - Debiopharm [debiopharm.com]

- 6. intertekinform.com [intertekinform.com]

- 7. researchgate.net [researchgate.net]

- 8. Model-based translation of results from in vitro to in vivo experiments for this compound activity against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Pharmacokinetic and Pharmacodynamic Properties of Afabicin

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Afabicin (formerly Debio 1450) is a first-in-class, selective anti-staphylococcal antibiotic. It is a prodrug that is rapidly converted in vivo to its active moiety, this compound desphosphono (formerly Debio 1452). This compound exhibits a novel mechanism of action, inhibiting the bacterial enzyme enoyl-acyl carrier protein reductase (FabI), a critical component of the fatty acid synthesis II (FASII) pathway in Staphylococcus species. This targeted approach results in a narrow spectrum of activity, primarily against staphylococci, including methicillin-resistant Staphylococcus aureus (MRSA), while preserving the gut microbiota. This technical guide provides a comprehensive overview of the pharmacokinetic (PK) and pharmacodynamic (PD) properties of this compound, including data from preclinical and clinical studies, detailed experimental protocols, and visualizations of its mechanism of action and experimental workflows.

Mechanism of Action

This compound's active form, this compound desphosphono, specifically targets and inhibits the FabI enzyme in staphylococci.[1][2] FabI is responsible for the final, rate-limiting step in the elongation cycle of bacterial fatty acid biosynthesis.[2][3] By inhibiting this enzyme, this compound disrupts the production of essential fatty acids required for bacterial cell membrane integrity and other vital functions, ultimately leading to bacterial cell death. The bacterial FASII pathway is distinct from the eukaryotic fatty acid synthesis (FAS-I) pathway, which contributes to the selective toxicity of this compound towards bacteria.[2]

Caption: Mechanism of action of this compound in Staphylococcus.

Pharmacokinetics

This compound is available in both intravenous (IV) and oral formulations.[1] As a prodrug, it is rapidly converted to its active form, this compound desphosphono, after administration.[4][5]

Preclinical Pharmacokinetics

Studies in animal models, such as mice, have been crucial in characterizing the pharmacokinetic profile of this compound and its active moiety.

Table 1: Preclinical Pharmacokinetic Parameters of this compound Desphosphono in Mice

| Parameter | Value | Species/Model | Reference |

| Unbound fraction (fu) | 0.02 | Mouse | [6] |

| Tissue Penetration | Good | Mouse | [3] |

Clinical Pharmacokinetics

Phase 1 and 2 clinical trials have provided valuable data on the pharmacokinetics of this compound in humans.

Table 2: Clinical Pharmacokinetic Data for this compound and this compound Desphosphono

| Parameter | Formulation | Dose | Value | Population | Reference |

| Tmax of this compound Desphosphono | IV or Oral | Not Specified | 2 to 4 hours | Healthy Volunteers | [4] |

| Mean AUC Ratio (Synovial Fluid/Plasma) | Oral | 240 mg BID | 0.61 | Patients undergoing hip replacement | [7] |

| Mean Unbound AUC Ratio (Synovial Fluid/Plasma) | Oral | 240 mg BID | 2.88 | Patients undergoing hip replacement | [7] |

| Mean AUC Ratio (Cortical Bone/Plasma) | Oral | 240 mg BID | 0.21 | Patients undergoing hip replacement | [7] |

| Mean AUC Ratio (Cancellous Bone/Plasma) | Oral | 240 mg BID | 0.40 | Patients undergoing hip replacement | [7] |

| Mean AUC Ratio (Bone Marrow/Plasma) | Oral | 240 mg BID | 0.32 | Patients undergoing hip replacement | [7] |

| Mean AUC Ratio (Soft Tissue/Plasma) | Oral | 240 mg BID | 0.35 | Patients undergoing hip replacement | [7] |

Pharmacodynamics

The pharmacodynamics of this compound are characterized by its potent and specific activity against Staphylococcus species.

In Vitro Activity

This compound desphosphono has demonstrated potent in vitro activity against a large number of clinical isolates of S. aureus, including strains resistant to other antibiotics.

Table 3: In Vitro Activity of this compound Desphosphono Against Staphylococcus aureus

| Organism | Number of Isolates | MIC Range (µg/mL) | MIC50 (µg/mL) | MIC90 (µg/mL) | Reference |

| S. aureus (MSSA & MRSA) | Not Specified | - | 0.008 | ≤0.015 | [4] |

| S. aureus | >5,000 | - | - | 0.016 | [3] |

| S. aureus | 872 | 0.002 - 0.25 | - | 0.015 | [8] |

In Vivo Efficacy

The in vivo efficacy of this compound has been evaluated in various animal models of infection.

Table 4: Pharmacodynamic Targets for this compound Desphosphono from a Mouse Thigh Infection Model

| Endpoint | fAUC/MIC Ratio | Reference |

| Net bacterial stasis | 2.2 | [8] |

| 1-log10 CFU reduction | 3.4 | [8] |

| 2-log10 CFU reduction | 8.4 | [8] |

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Determination

The in vitro activity of this compound desphosphono is determined by broth microdilution or agar dilution methods according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).[8][9][10]

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

Murine Thigh Infection Model

This model is used to evaluate the in vivo efficacy of this compound and to determine its PK/PD indices.

-

Immunosuppression: Mice are rendered neutropenic by the administration of cyclophosphamide.[11]

-

Infection: A standardized inoculum of S. aureus is injected into the thigh muscle of the mice.[11][12]

-

Treatment: this compound is administered at various doses and schedules, typically starting 2 hours post-infection.[11][12]

-

Endpoint: At specific time points, mice are euthanized, and the thigh muscles are homogenized to determine the bacterial load (colony-forming units per gram of tissue).[12]

-

PK/PD Analysis: Plasma samples are collected to determine the pharmacokinetic profile of this compound desphosphono. The relationship between drug exposure (e.g., fAUC) and the change in bacterial load is then modeled to determine the PK/PD targets associated with efficacy.[8]

Caption: Workflow of the murine thigh infection model for in vivo efficacy testing.

Microbiome Sparing Effects

A key advantage of this compound's narrow spectrum of activity is its potential to spare the host's gut microbiota. Studies in both mice and humans have shown that oral administration of this compound does not significantly alter the diversity or richness of the gut microbiota, in contrast to broad-spectrum antibiotics like clindamycin, linezolid, and moxifloxacin, which cause extensive dysbiosis.[10][13]

Resistance

As with any antimicrobial agent, the potential for resistance development is a consideration. The novel mechanism of action of this compound, targeting FabI, means there is no cross-resistance with other classes of antibiotics.[1]

Clinical Development

This compound has completed a Phase 2 clinical trial for the treatment of acute bacterial skin and skin structure infections (ABSSSI), where it demonstrated non-inferiority to vancomycin/linezolid.[1][4] It is currently in Phase 2 development for the treatment of bone and joint infections (BJI) caused by staphylococci.[1]

Table 5: Overview of Key Clinical Trials for this compound

| Phase | Indication | Comparator | Key Findings | ClinicalTrials.gov ID | Reference |

| Phase 2 | ABSSSI | Vancomycin/Linezolid | Non-inferiority, well-tolerated | NCT02426918 | [4] |

| Phase 2 | Bone and Joint Infections | Standard of Care | Ongoing | NCT03723551 | [14] |

| Phase 1 | Bone and Joint Tissue Penetration | N/A | Good penetration into bone and synovial fluid | NCT02726438 | [7] |

Conclusion

This compound is a promising new antibiotic with a unique mechanism of action and a favorable pharmacokinetic and pharmacodynamic profile for the targeted treatment of staphylococcal infections. Its narrow spectrum of activity and microbiome-sparing properties make it a valuable potential addition to the armamentarium against antibiotic-resistant bacteria. Further clinical development will continue to elucidate its role in managing challenging staphylococcal infections.

References

- 1. This compound (Debio 1450) - Debiopharm [debiopharm.com]

- 2. contagionlive.com [contagionlive.com]

- 3. Portico [access.portico.org]

- 4. journals.asm.org [journals.asm.org]

- 5. This compound - Wikipedia [en.wikipedia.org]

- 6. academic.oup.com [academic.oup.com]

- 7. Bone and Joint Tissue Penetration of the Staphylococcus-Selective Antibiotic this compound in Patients Undergoing Elective Hip Replacement Surgery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. P-1229. Assessment of Pharmacokinetic-Pharmacodynamic (PK-PD) Target Attainment for the Anti-Staphylococcal Antibiotic this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Model-based translation of results from in vitro to in vivo experiments for this compound activity against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Evaluation of the microbiota-sparing properties of the anti-staphylococcal antibiotic this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 11. This compound | S. aureus | Antibiotic | Infection | TargetMol [targetmol.com]

- 12. academic.oup.com [academic.oup.com]

- 13. academic.oup.com [academic.oup.com]

- 14. ClinicalTrials.gov [clinicaltrials.gov]

Afabicin's Impact on Gut Microbiota: A Technical Guide

Executive Summary

Afabicin (Debio 1450) is a first-in-class, narrow-spectrum antibiotic specifically designed for the treatment of Staphylococcus infections.[1][2] As a prodrug, this compound is converted in vivo to its active moiety, this compound desphosphono (Debio 1452), which selectively inhibits the staphylococcal FabI enzyme.[3][4] This enzyme is critical for the fatty acid synthesis pathway in staphylococci, and its inhibition leads to targeted bacterial eradication.[1][5] A significant advantage of this high selectivity is the minimal impact on the commensal human gut microbiota, a stark contrast to the dysbiosis often caused by broad-spectrum antibiotics.[6][7] This technical guide synthesizes the available preclinical and clinical data, detailing the experimental protocols and quantitative outcomes that demonstrate this compound's microbiota-sparing properties. The findings position this compound as a promising therapeutic that could reduce complications associated with antibiotic-induced dysbiosis, such as Clostridioides difficile infection (CDI).[2][5]

Introduction to this compound

A Novel, Narrow-Spectrum Antibiotic

This compound is an investigational antibiotic developed for both intravenous and oral administration to treat infections caused by Staphylococcus species, including methicillin-resistant Staphylococcus aureus (MRSA).[1][8] It represents a new class of antibiotics that fulfills all four of the WHO's 2020 innovativeness criteria: a new chemical class, a new target, a new mode of action, and no cross-resistance with other antibiotic classes.[1] Clinical trials have demonstrated its non-inferiority to standard-of-care treatments like vancomycin/linezolid for acute bacterial skin and skin structure infections (ABSSSI), with a notable reduction in adverse events like diarrhea.[5][7]

Mechanism of Action: Targeting Staphylococcal FabI

The therapeutic activity of this compound stems from its active metabolite, this compound desphosphono. This molecule specifically targets and inhibits FabI, an enoyl-acyl carrier protein (ACP) reductase.[1][9] The FabI enzyme catalyzes the final, rate-limiting step in the bacterial fatty acid synthesis II (FASII) pathway, which is essential for bacterial membrane production, growth, and survival.[1][5] The high specificity of this mechanism is due to two key factors: the FASII pathway in bacteria is distinct from the FAS-I pathway in eukaryotes, and the FabI enzyme is not essential in all bacterial species, many of which possess alternative, functionally redundant isoforms (e.g., FabK, FabV).[3][5] This targeted action is the basis for this compound's narrow spectrum of activity and its minimal disturbance of the gut microbiome.[3][7]

Preclinical Evidence: Murine Models

Studies in mice have provided the foundational evidence for this compound's microbiota-sparing effects, especially when compared directly against broad-spectrum antibiotics.[2][10]

Experimental Protocol: Murine Microbiota Study

The key preclinical study involved monitoring the gut microbiota of mice undergoing a 10-day oral course of this compound.[3][6] This was compared to control groups receiving either a vehicle or human-equivalent doses of clindamycin, linezolid, or moxifloxacin.[3][6] Fecal samples were collected at baseline and throughout the study. Total DNA was extracted, and the hypervariable regions of the 16S rRNA gene were sequenced to analyze the taxonomic composition and diversity of the gut microbiota.[2][6]

References

- 1. This compound (Debio 1450) - Debiopharm [debiopharm.com]

- 2. academic.oup.com [academic.oup.com]

- 3. Evaluation of the microbiota-sparing properties of the anti-staphylococcal antibiotic this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound - Wikipedia [en.wikipedia.org]

- 5. contagionlive.com [contagionlive.com]

- 6. Evaluation of the microbiota-sparing properties of the anti-staphylococcal antibiotic this compound [ouci.dntb.gov.ua]

- 7. journals.asm.org [journals.asm.org]

- 8. Debiopharm begins this compound Phase II trial in staphylococcal infections [clinicaltrialsarena.com]

- 9. Portico [access.portico.org]

- 10. academic.oup.com [academic.oup.com]

Methodological & Application

Application Notes and Protocols: Determination of Afabicin Minimum Inhibitory Concentration (MIC) for Staphylococcus aureus

Audience: Researchers, scientists, and drug development professionals.

Introduction

Afabicin is a first-in-class antibiotic that selectively targets staphylococci, including methicillin-resistant Staphylococcus aureus (MRSA), by inhibiting the FabI enzyme, a crucial component of the bacterial fatty acid synthesis (FASII) pathway.[1][2] This novel mechanism of action makes it a promising candidate for treating challenging staphylococcal infections.[1][2] this compound is a prodrug that is converted in vivo to its active moiety, this compound desphosphono.[3][4] Accurate determination of the Minimum Inhibitory Concentration (MIC) of this compound desphosphono against S. aureus isolates is critical for surveillance, clinical breakpoint determination, and research purposes.

This document provides a detailed protocol for determining the MIC of this compound desphosphono against S. aureus using the broth microdilution method as recommended by the Clinical and Laboratory Standards Institute (CLSI).[5][6]

Mechanism of Action Signaling Pathway

This compound's active form, this compound desphosphono, specifically inhibits the enoyl-acyl carrier protein (ACP) reductase (FabI).[1][3] This enzyme catalyzes the final, rate-limiting step in the elongation cycle of fatty acid biosynthesis.[2] By blocking FabI, this compound disrupts the production of essential fatty acids required for building and maintaining the bacterial cell membrane, ultimately leading to bacterial growth inhibition.

Quantitative Data Summary

The following tables summarize the potent in vitro activity of this compound desphosphono against a large collection of S. aureus clinical isolates.

Table 1: this compound Desphosphono MIC Distribution against S. aureus (N=872) [6]

| MIC (µg/mL) | % of Isolates |

| 0.002 | 15.0 |

| 0.004 | 45.0 |

| 0.008 | 25.0 |

| 0.016 | 10.0 |

| 0.03 | 3.0 |

| 0.06 | 1.0 |

| 0.12 | 0.5 |

| 0.25 | 0.5 |

Table 2: this compound Desphosphono MIC50 and MIC90 Values for S. aureus

| Isolate Type | MIC50 (µg/mL) | MIC90 (µg/mL) | Reference |

| MSSA | 0.008 | ≤0.015 | [3][7] |

| MRSA | 0.008 | ≤0.015 | [3][7] |

| All S. aureus | 0.004 | 0.016 | [6][8] |

Experimental Protocol: Broth Microdilution MIC Assay

This protocol is based on the CLSI M07 guidelines for broth microdilution antimicrobial susceptibility testing.[5][6]

Materials

-

This compound desphosphono analytical standard

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Sterile 96-well microtiter plates

-

S. aureus isolates for testing (clinical and/or quality control strains)

-

S. aureus ATCC® 29213™ (Quality Control strain)

-

Sterile saline (0.85%) or PBS

-

Spectrophotometer or McFarland turbidity standards

-

Incubator (35°C ± 2°C)

-

Pipettes and sterile tips

Experimental Workflow Diagram

Step-by-Step Methodology

-

Preparation of this compound Desphosphono Stock Solution:

-

Prepare a stock solution of this compound desphosphono in a suitable solvent (e.g., DMSO) at a concentration of 1 mg/mL.

-

Further dilutions should be made in CAMHB to achieve the desired concentrations for the assay.

-

-

Inoculum Preparation:

-

From a fresh (18-24 hour) culture plate, select 3-5 well-isolated colonies of the S. aureus strain to be tested.

-

Suspend the colonies in sterile saline or PBS.

-

Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.

-

Dilute this adjusted suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

-

-

Preparation of Microtiter Plates:

-

Perform serial two-fold dilutions of this compound desphosphono in CAMHB directly in the 96-well microtiter plate. A common concentration range to test is 0.001 to 1 µg/mL.[5]

-

Each well should contain 50 µL of the appropriate this compound desphosphono concentration.

-

Include a growth control well containing only CAMHB and the bacterial inoculum, and a sterility control well containing only CAMHB.

-

-

Inoculation:

-

Add 50 µL of the standardized bacterial inoculum to each well (except the sterility control), resulting in a final volume of 100 µL per well and a final bacterial concentration of approximately 5 x 10⁵ CFU/mL.

-

-

Incubation:

-

Incubate the microtiter plates in ambient air at 35°C ± 2°C for 16-20 hours.

-

-

Reading and Interpreting Results:

-

Following incubation, visually inspect the microtiter plates for bacterial growth.

-

The MIC is defined as the lowest concentration of this compound desphosphono that completely inhibits visible growth of the organism.

-

The growth control well should show distinct turbidity, and the sterility control well should remain clear.

-

Quality Control

-

The quality control strain, S. aureus ATCC® 29213™, should be tested concurrently with the clinical isolates.

-

The resulting MIC value for the QC strain should fall within the acceptable range as specified by CLSI guidelines.

Conclusion

This protocol provides a standardized method for determining the MIC of this compound desphosphono against S. aureus. Adherence to these guidelines will ensure accurate and reproducible results, which are essential for the continued development and clinical application of this novel anti-staphylococcal agent. The potent in vitro activity of this compound, as demonstrated by the low MIC values, highlights its potential as a valuable therapeutic option for treating S. aureus infections.

References

- 1. This compound (Debio 1450) - Debiopharm [debiopharm.com]

- 2. contagionlive.com [contagionlive.com]

- 3. journals.asm.org [journals.asm.org]

- 4. This compound - Wikipedia [en.wikipedia.org]

- 5. Model-based translation of results from in vitro to in vivo experiments for this compound activity against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 6. debiopharm.com [debiopharm.com]

- 7. This compound, a First-in-Class Antistaphylococcal Antibiotic, in the Treatment of Acute Bacterial Skin and Skin Structure Infections: Clinical Noninferiority to Vancomycin/Linezolid - PMC [pmc.ncbi.nlm.nih.gov]

- 8. This compound | S. aureus | Antibiotic | Infection | TargetMol [targetmol.com]

Application Notes and Protocols for Afabicin in a Murine Thigh Infection Model

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of afabicin (Debio 1450), a first-in-class antibiotic, in a murine thigh infection model. The protocols and data presented are synthesized from preclinical studies and are intended to guide researchers in designing and executing similar in vivo efficacy experiments. This compound is a prodrug that is rapidly converted in vivo to its active moiety, this compound desphosphono (Debio 1452), which targets the FabI enzyme in staphylococci, inhibiting fatty acid synthesis.[1][2][3][4][5]

Data Summary: this compound Dosage and Efficacy

The following table summarizes the quantitative data from studies evaluating the efficacy of this compound in murine thigh infection models against Staphylococcus aureus. These studies typically utilize either neutropenic or immunocompetent mice to assess the antimicrobial effect.

| Mouse Model | Bacterial Strain | This compound (Prodrug) Dosage Range (mg/kg) | Administration Route | Dosing Frequency | Efficacy Endpoint | Key Findings | References |

| Neutropenic | S. aureus (9 strains, including MRSA) | 0.011 - 190 | IV or IP | Every 6 hours (q6h) | Change in log10 CFU/thigh at 24, 48, and 72 hours | Dose-dependent reduction in bacterial burden. A PK/PD model predicted in vivo bacterial counts at 24h within a ±1 log margin for most dosing groups.[2][6][7] | [2][6][7][8] |

| Immunocompetent | S. aureus ATCC 33591 | Dose-ranging studies (specific doses not detailed in abstract) | Intraperitoneal (IP) | Four times daily | Change in log10 CFU from baseline to 72 hours | The free-drug plasma area under the concentration-time curve (fAUC)/MIC ratio was the PK/PD index most correlated with efficacy.[9] | [9] |

| Neutropenic | S. aureus | Single dose of 129 mg/kg or repeated doses of 0.011 to 190 mg/kg | IV or IP | Single dose or every 6 hours | Bacterial colony counting from thigh tissues | This compound significantly reduced the bacterial burden at the infection site, demonstrating potent in vivo activity. | [8] |

Experimental Protocols

This section details the methodologies for conducting a murine thigh infection model to evaluate the efficacy of this compound.

Animal Model and Preparation

-

Animal Strain: Female ICR or Swiss Webster mice are commonly used.[7]

-

Immunosuppression (for neutropenic model): To render mice neutropenic, cyclophosphamide is administered via intraperitoneal (IP) injections. A typical regimen involves 150 mg/kg given four days before infection and 100 mg/kg given one day before infection.[7]

Bacterial Strain and Inoculum Preparation

-

Bacterial Strains: Staphylococcus aureus strains, including methicillin-resistant S. aureus (MRSA) such as ATCC 33591, are used.[2][9]

-

Inoculum Preparation: Bacteria are grown to the mid-logarithmic phase in a suitable broth (e.g., Tryptic Soy Broth). The culture is then centrifuged, washed, and resuspended in a sterile saline or phosphate-buffered saline (PBS) to achieve a final concentration for injection. The inoculum size typically ranges from 8.0 × 10⁴ to 1.3 × 10⁷ colony-forming units (CFU) per thigh.[7]

Infection Procedure

-

Anesthetize the mice using an appropriate method (e.g., isoflurane inhalation).

-

Inject a defined volume (e.g., 0.1 mL) of the bacterial inoculum intramuscularly into the thigh of one or both hind limbs.

Drug Formulation and Administration

-

Formulation: this compound (Debio 1450) for in vivo studies can be formulated in 5% dextrose in water.[1]

-

Administration: Treatment is typically initiated 2 hours post-infection.[2][8] this compound can be administered via intravenous (IV) or intraperitoneal (IP) injection.[2][8] Dosages can range from a single high dose to multiple lower doses administered at set intervals (e.g., every 6 hours).[2][8]

Efficacy Assessment

-

Timepoints: Mice are euthanized at various time points post-treatment, such as 24, 48, and 72 hours.[2][9]

-

Tissue Processing:

-

Aseptically remove the infected thigh muscle.

-

Homogenize the tissue in a sterile buffer (e.g., PBS).

-

Perform serial ten-fold dilutions of the tissue homogenate.

-

Plate the dilutions onto appropriate agar plates (e.g., Tryptic Soy Agar).

-

-

Quantification: Incubate the plates overnight at 37°C and count the number of colonies to determine the CFU per thigh. The efficacy of the treatment is measured by the reduction in log10 CFU compared to the control group (vehicle-treated) or the initial bacterial load at the start of treatment.

Visualizations

Signaling Pathway: this compound's Mechanism of Action

Caption: Mechanism of action of this compound against Staphylococcus aureus.

Experimental Workflow: Murine Thigh Infection Model

Caption: Workflow for the this compound murine thigh infection model.

References

- 1. debiopharm.com [debiopharm.com]

- 2. academic.oup.com [academic.oup.com]

- 3. facm.ucl.ac.be [facm.ucl.ac.be]

- 4. This compound (Debio 1450) - Debiopharm [debiopharm.com]

- 5. journals.asm.org [journals.asm.org]

- 6. Model-based translation of results from in vitro to in vivo experiments for this compound activity against Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Model-based translation of results from in vitro to in vivo experiments for this compound activity against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 8. This compound | S. aureus | Antibiotic | Infection | TargetMol [targetmol.com]

- 9. debiopharm.com [debiopharm.com]

Application Notes and Protocols for Creating a Staphylococcus aureus Skin Infection Model for Antibiotic Testing

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for establishing robust and reproducible Staphylococcus aureus skin infection models for the evaluation of novel antibiotic therapies. The described models include in vivo, ex vivo, and in vitro systems, each offering unique advantages for studying the pathogenesis of S. aureus skin infections and the efficacy of antimicrobial agents.

Introduction

Staphylococcus aureus is a leading cause of skin and soft tissue infections (SSTIs) worldwide, with the emergence of antibiotic-resistant strains, such as methicillin-resistant S. aureus (MRSA), posing a significant therapeutic challenge.[1][2] Preclinical infection models are indispensable tools for understanding the complex host-pathogen interactions and for evaluating the in vivo efficacy of new antibiotics.[3][4] This document outlines detailed protocols for three commonly used S. aureus skin infection models: a murine subcutaneous abscess model, an ex vivo porcine skin explant model, and an in vitro keratinocyte infection model.

I. In Vivo Murine Subcutaneous Skin Infection Model

This model is widely used to study the in vivo efficacy of systemically or topically administered antibiotics against localized S. aureus skin infections.[3][5] It allows for the assessment of various endpoints, including lesion size, bacterial burden, and host immune responses.[3][4]

Experimental Workflow

Protocol: Murine Subcutaneous Infection and Antibiotic Testing

Materials:

-

Staphylococcus aureus strain (e.g., USA300)

-

Tryptic Soy Broth (TSB) and Agar (TSA)

-

Phosphate-buffered saline (PBS), sterile

-

8-week-old BALB/c mice[6]

-

Electric shaver

-

Insulin syringes with 28-gauge needles

-

Calipers

-

Surgical scissors and forceps

-

Tissue homogenizer

-

Test antibiotic and vehicle control

Procedure:

-

Bacterial Preparation:

-

Inoculate S. aureus from a frozen stock into TSB and incubate overnight at 37°C with shaking.

-

Subculture the overnight culture in fresh TSB and grow to mid-logarithmic phase (OD600 ≈ 0.5).

-

Harvest bacteria by centrifugation, wash twice with sterile PBS, and resuspend in PBS to the desired concentration (e.g., 1 x 10⁸ CFU/mL). Verify the concentration by serial dilution and plating on TSA.

-

-

Animal Preparation and Infection:

-

Anesthetize the mice.

-

Shave a small area on the dorsum of each mouse.

-

Inject 100 µL of the bacterial suspension (1 x 10⁷ CFU) subcutaneously into the shaved area.[1]

-

-

Antibiotic Treatment:

-

At a specified time post-infection (e.g., 24 hours), begin antibiotic treatment.

-

Administer the test antibiotic and vehicle control via the desired route (e.g., intraperitoneal injection for systemic treatment or topical application). The dosing regimen will be dependent on the specific antibiotic being tested.[7]

-

-

Monitoring and Endpoint Analysis:

-

Lesion Size: Measure the length and width of the resulting abscess daily using calipers. The lesion area can be calculated as length x width.[4]

-

Bacterial Load: At the end of the experiment (e.g., day 3 or 7 post-infection), euthanize the mice. Aseptically excise the entire skin lesion. Weigh the tissue, homogenize it in sterile PBS, and perform serial dilutions. Plate the dilutions on TSA plates to determine the number of CFU per gram of tissue.[8]

-

Histopathology: Fix a portion of the excised lesion in 10% neutral buffered formalin. Embed in paraffin, section, and stain with Hematoxylin and Eosin (H&E) to assess tissue damage and inflammatory cell infiltration. Gram staining can be used to visualize bacteria within the tissue.[9]

-

Cytokine Analysis: Homogenize a portion of the excised lesion in a suitable lysis buffer. Determine the levels of pro-inflammatory cytokines (e.g., IL-1β, IL-6, TNF-α) using ELISA or a multiplex bead array.[10][11]

-

Data Presentation

Table 1: Efficacy of Antibiotic X in the Murine Subcutaneous Infection Model

| Treatment Group | Lesion Area (mm²) Day 3 | Bacterial Load (log10 CFU/g tissue) Day 3 | IL-1β (pg/mL) Day 3 |

| Vehicle Control | Mean ± SD | Mean ± SD | Mean ± SD |

| Antibiotic X (Low Dose) | Mean ± SD | Mean ± SD | Mean ± SD |

| Antibiotic X (High Dose) | Mean ± SD | Mean ± SD | Mean ± SD |

| Positive Control | Mean ± SD | Mean ± SD | Mean ± SD |

II. Ex Vivo Porcine Skin Explant Model

This model serves as an intermediate between in vitro and in vivo systems, using real skin tissue to better mimic the physiological environment.[12] It is particularly useful for evaluating topical antibiotics against S. aureus biofilms.[13][14]

Experimental Workflow

Protocol: Porcine Skin Explant Biofilm Model and Topical Antibiotic Testing

Materials:

-

Fresh porcine skin from a local abattoir

-

Staphylococcus aureus strain

-

TSB and TSA

-

PBS, sterile

-

Biopsy punch (e.g., 6 mm)

-

Surgical scalpel

-

6-well culture plates

-

Test topical antibiotic and placebo control

-

Sonication probe

-

Scanning Electron Microscope (SEM) and/or Confocal Laser Scanning Microscope (CLSM)

Procedure:

-

Skin Preparation:

-

Remove subcutaneous fat from the porcine skin using a scalpel.

-

Wash the skin with sterile PBS.

-

Create explants using a biopsy punch.

-

Sterilize the explants (e.g., with chlorine gas or extensive washing with antibiotic-containing solutions).[13]

-

Place each explant, dermal side down, in a well of a 6-well plate containing a small amount of growth medium to keep it moist.

-

-

Infection and Biofilm Formation:

-

Create a partial-thickness wound in the center of the epidermal surface of each explant.

-

Inoculate the wound with a small volume (e.g., 10 µL) of a prepared S. aureus suspension (e.g., 1 x 10⁶ CFU).

-

Incubate the plates at 37°C in a humidified incubator for 24-72 hours to allow for mature biofilm formation.[13][14]

-

-

Topical Antibiotic Treatment:

-

Apply a standardized amount of the test topical antibiotic or placebo directly to the biofilm-infected wound.

-

Incubate for a specified treatment period (e.g., 24 hours).

-

-

Endpoint Analysis:

-

Bacterial Load: Place the skin explant in a tube with sterile PBS. Vortex vigorously and sonicate to dislodge the biofilm bacteria. Perform serial dilutions and plate to determine the CFU per explant.

-

Microscopy: For qualitative analysis, fix representative explants and prepare them for SEM to visualize the biofilm structure. For CLSM, fluorescently labeled bacteria or specific biofilm matrix stains can be used to visualize the live/dead cells and biofilm architecture.[13]

-

Data Presentation

Table 2: Efficacy of Topical Antibiotic Y against S. aureus Biofilm on Porcine Skin Explants

| Treatment Group | Bacterial Load (log10 CFU/explant) | Biofilm Viability (% Live Cells) |

| Placebo Control | Mean ± SD | Mean ± SD |

| Topical Antibiotic Y | Mean ± SD | Mean ± SD |

| Positive Control | Mean ± SD | Mean ± SD |

III. In Vitro Keratinocyte Infection Model

This model is ideal for high-throughput screening of antibiotics and for studying the cellular and molecular interactions between S. aureus and skin cells, such as invasion and cytotoxicity.[15][16]

Host-Pathogen Interaction Signaling